4-Fluoro-3-(2,2,2-trifluoroethoxy)phenol
Description
4-Fluoro-3-(2,2,2-trifluoroethoxy)phenol is a fluorinated aromatic compound characterized by a phenol core substituted with a fluorine atom at the para-position (C4) and a 2,2,2-trifluoroethoxy group at the meta-position (C3).
Properties
IUPAC Name |
4-fluoro-3-(2,2,2-trifluoroethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-6-2-1-5(13)3-7(6)14-4-8(10,11)12/h1-3,13H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGIJBBLTUZVKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)OCC(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(2,2,2-trifluoroethoxy)phenol typically involves the reaction of 4-fluorophenol with 2,2,2-trifluoroethanol in the presence of a suitable base and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of 4-Fluoro-3-(2,2,2-trifluoroethoxy)phenol may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and attainment of high-purity product.
Types of Reactions:
Oxidation: 4-Fluoro-3-(2,2,2-trifluoroethoxy)phenol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluoro or trifluoroethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
4-Fluoro-3-(2,2,2-trifluoroethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(2,2,2-trifluoroethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoroethoxy groups can enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s unique substitution pattern can be compared to the following analogs:
| Compound Name | Substituents (Position) | CAS Number | Key Differences |
|---|---|---|---|
| 4-Fluoro-3-(trifluoromethyl)phenol | -F (C4), -CF₃ (C3) | 61721-07-1 | Trifluoromethyl vs. trifluoroethoxy group |
| 4-(2,2,2-Trifluoroethoxy)phenol | -H (C4), -OCH₂CF₃ (C3) | 129560-99-2 | Absence of fluorine at C4 |
| 2-Nitro-4-(3-trifluoromethoxyphenyl)phenol | -NO₂ (C2), -OCH₂CF₃ (C3), -Ph-O-CF₃ | 1261946-46-6 | Nitro group and extended aromatic system |
| 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide | -OCH₂CF₃ (C2, C5), hydrazide functional group | Not specified | Bis-substitution and hydrazide moiety |
Key Observations :
- Electronic Effects : The trifluoroethoxy group (-OCH₂CF₃) in the target compound is less electron-withdrawing than a trifluoromethyl group (-CF₃) but more lipophilic than a methoxy group (-OCH₃) .
Physicochemical Properties
Data for 4-(2,2,2-trifluoroethoxy)phenol (CAS: 129560-99-2) provides a reference for the target compound’s properties :
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